![molecular formula C25H24N2O2S B2845022 1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione CAS No. 866345-97-3](/img/no-structure.png)
1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C25H24N2O2S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione”:
Pharmaceutical Development
This compound has shown potential in the development of new pharmaceuticals due to its unique chemical structure. It can be used as a lead compound in the synthesis of drugs targeting various diseases, including cancer and neurological disorders. Its ability to interact with specific biological targets makes it a valuable candidate for drug discovery and development .
Antimicrobial Agents
Research has indicated that this compound exhibits significant antimicrobial properties. It can be used to develop new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance. Its efficacy against a broad spectrum of microbial pathogens makes it a promising candidate for further investigation in antimicrobial therapy .
Chemical Synthesis
The unique structure of this compound allows it to be used as an intermediate in the synthesis of other complex organic molecules. It can serve as a building block in the creation of various chemical entities, facilitating the development of new materials and compounds with specific desired properties.
Biological Probes
This compound can be utilized as a biological probe in research to study the mechanisms of various biological processes. Its ability to bind to specific proteins or receptors makes it useful in elucidating the pathways involved in disease progression and cellular functions .
Material Science
In material science, this compound can be used to develop new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or electrical properties, leading to the creation of advanced materials for various industrial applications .
Agricultural Chemicals
The compound has potential applications in agriculture as a pesticide or herbicide. Its effectiveness in controlling pests and weeds can contribute to the development of safer and more efficient agricultural chemicals, promoting sustainable farming practices.
Environmental Science
In environmental science, this compound can be used in the development of sensors or remediation agents. Its ability to interact with specific environmental pollutants makes it useful in detecting and neutralizing harmful substances, contributing to environmental protection and sustainability .
Neuroscience Research
This compound’s interaction with neurological pathways makes it a valuable tool in neuroscience research. It can be used to study the effects of various neurological conditions and to develop new treatments for disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
These applications highlight the versatility and potential of “1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione” in various fields of scientific research. Each application offers unique opportunities for further exploration and development.
作用機序
Target of Action
Similar compounds have been found to targetTyrosine-protein kinase SYK , which plays a crucial role in immune cell signaling.
Mode of Action
Compounds with similar structures have been found to inhibit their targets, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of tyrosine-protein kinases like syk can affect multiple signaling pathways, including those involved in cell growth and differentiation .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target in the body .
Result of Action
The inhibition of tyrosine-protein kinases can lead to changes in cell growth and differentiation .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,5-dimethylbenzaldehyde with thiourea followed by cyclization with ethyl acetoacetate. The resulting product is then reacted with phenylhydrazine to form the final compound.", "Starting Materials": [ "2,5-dimethylbenzaldehyde", "thiourea", "ethyl acetoacetate", "phenylhydrazine" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethylbenzaldehyde with thiourea in ethanol to form 2,5-dimethylbenzylidene thiourea.", "Step 2: Cyclization of 2,5-dimethylbenzylidene thiourea with ethyl acetoacetate in ethanol to form 5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione.", "Step 3: Reaction of 5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione with phenylhydrazine in ethanol to form 1-[(2,5-dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione." ] } | |
CAS番号 |
866345-97-3 |
製品名 |
1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
分子式 |
C25H24N2O2S |
分子量 |
416.54 |
IUPAC名 |
1-[(2,5-dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H24N2O2S/c1-16-12-13-17(2)18(14-16)15-26-24-22(20-10-6-7-11-21(20)30-24)23(28)27(25(26)29)19-8-4-3-5-9-19/h3-5,8-9,12-14H,6-7,10-11,15H2,1-2H3 |
InChIキー |
FMIWLZYTBJOEPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)C5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2844943.png)
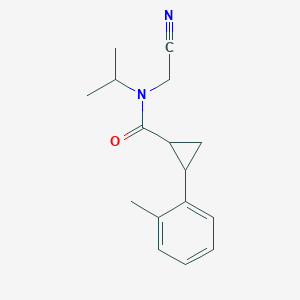
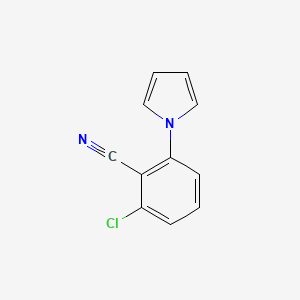
![N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide](/img/structure/B2844948.png)
![3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2844950.png)
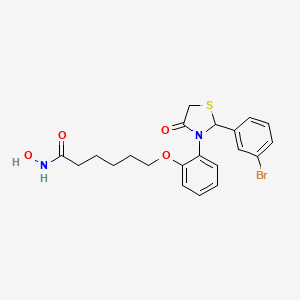
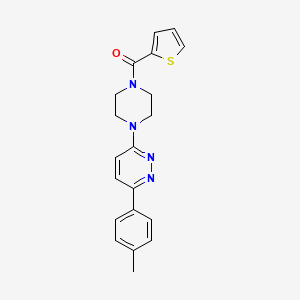
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2844957.png)
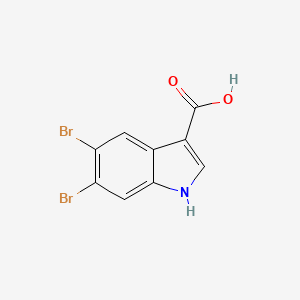
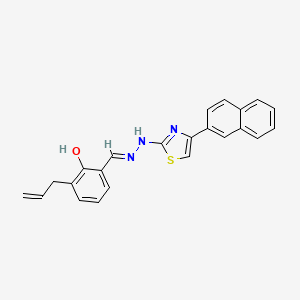
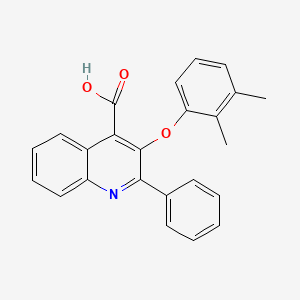
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2844961.png)
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2844962.png)